molecular formula C12H11NOS B6366872 2-Hydroxy-4-(3-methylthiophenyl)pyridine CAS No. 1261909-62-9

2-Hydroxy-4-(3-methylthiophenyl)pyridine

Cat. No.: B6366872
CAS No.: 1261909-62-9
M. Wt: 217.29 g/mol
InChI Key: RHLHAFPMYLMAHL-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-methylthiophenyl)pyridine is a pyridine derivative characterized by a hydroxyl (-OH) group at the 2-position and a 3-methylthiophenyl substituent at the 4-position of the pyridine ring. The methylthio (-SCH₃) group on the phenyl ring introduces sulfur-containing functionality, which may influence electronic properties, solubility, and biological activity.

Key structural features:

  • Pyridine core: Aromatic heterocycle with nitrogen at position 1.
  • Hydroxyl group: Enhances hydrogen-bonding capacity and acidity (pKa ~4–5).

Properties

IUPAC Name

4-(3-methylsulfanylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)10-5-6-13-12(14)8-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLHAFPMYLMAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(3-methylthiophenyl)pyridine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-4-(3-methylthiophenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-4-(3-methylthiophenyl)pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the thiophenyl moiety play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical properties of 2-Hydroxy-4-(3-methylthiophenyl)pyridine and its analogs based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Physical Notes References
2-Hydroxy-4-(3-methylthiophenyl)pyridine C₁₂H₁₁NOS 217.29 2-OH, 4-(3-SCH₃-C₆H₄) Hypothesized antimicrobial activity (analogous to sulfur-containing pyridines)
2-Hydroxy-4-(trifluoromethyl)pyridine C₆H₄F₃NO 163.10 2-OH, 4-CF₃ High electronegativity; used in fluorinated drug design
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine C₁₂H₈FNO₃ 245.20 2-OH, 4-(4-COOH-3-F-C₆H₃) Potential for metal chelation and anti-inflammatory applications
2-(3-Chlorophenyl)-4-(methylthio)-6-(3-(trifluoromethyl)phenyl)pyridine C₁₉H₁₃ClF₃NS 391.83 4-SCH₃, 2-Cl-C₆H₄, 6-CF₃-C₆H₄ Antimicrobial and antitumor activity reported in sulfur-pyridine hybrids

Key Comparative Analysis

Electronic and Steric Effects
  • Sulfur-containing substituents : The methylthio group in 2-Hydroxy-4-(3-methylthiophenyl)pyridine increases lipophilicity (logP ~2.5–3.5) compared to hydroxyl or carboxyl analogs. This enhances membrane permeability, as seen in methionine analogs used in ruminant nutrition .
  • Electron-withdrawing groups : Trifluoromethyl (-CF₃) in 2-Hydroxy-4-(trifluoromethyl)pyridine stabilizes the pyridine ring via inductive effects, reducing basicity (pKa ~1.5–2.5) and improving metabolic stability .
Solubility and Stability
  • Hydroxyl vs. carboxyl groups : 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine exhibits higher aqueous solubility (logS ~-2.5) than the methylthio analog (logS ~-3.5) due to ionization of the carboxyl group .
  • Thermal stability : Methylthio-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in related chloro-phenyl pyridines) compared to hydroxyl analogs .

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